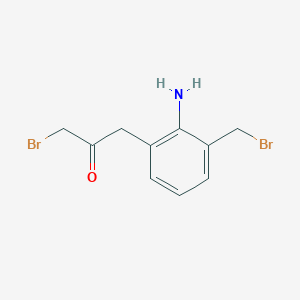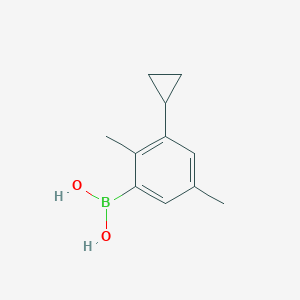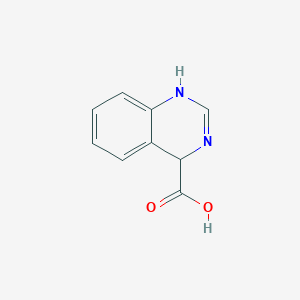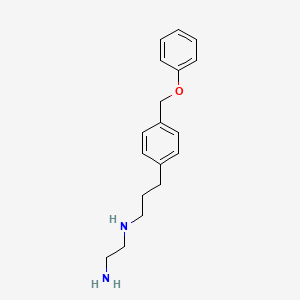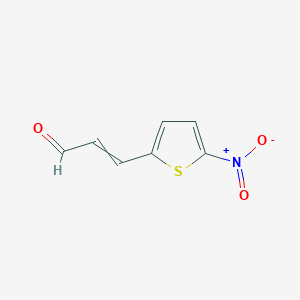
2-Propenal, 3-(5-nitro-2-thienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Nitrothiophen-2-yl)prop-2-enal is an organic compound characterized by the presence of a nitro group attached to a thiophene ring, which is further connected to a prop-2-enal moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Nitrothiophen-2-yl)prop-2-enal typically involves the nitration of thiophene followed by the formation of the prop-2-enal group. One common method includes the nitration of 2-thiophenecarboxaldehyde to yield 5-nitro-2-thiophenecarboxaldehyde, which is then subjected to a Knoevenagel condensation reaction with malononitrile to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-(5-Nitrothiophen-2-yl)propanoic acid.
Reduction: 3-(5-Aminothiophen-2-yl)prop-2-enal.
Substitution: Various halogenated derivatives of the original compound.
Applications De Recherche Scientifique
3-(5-Nitrothiophen-2-yl)prop-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic properties, such as conductive polymers.
Mécanisme D'action
The mechanism of action of 3-(5-Nitrothiophen-2-yl)prop-2-enal is largely dependent on its functional groups. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can affect various molecular targets and pathways, including enzyme inhibition and modulation of cellular redox states.
Comparaison Avec Des Composés Similaires
3-(5-Nitrothiophen-2-yl)acrylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-Nitro-2-thiophenecarboxaldehyde: Lacks the prop-2-enal moiety.
3-(5-Aminothiophen-2-yl)prop-2-enal: Similar structure but with an amino group instead of a nitro group.
Propriétés
Numéro CAS |
62391-19-9 |
|---|---|
Formule moléculaire |
C7H5NO3S |
Poids moléculaire |
183.19 g/mol |
Nom IUPAC |
3-(5-nitrothiophen-2-yl)prop-2-enal |
InChI |
InChI=1S/C7H5NO3S/c9-5-1-2-6-3-4-7(12-6)8(10)11/h1-5H |
Clé InChI |
JBJYXDKXVDRMNZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)[N+](=O)[O-])C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


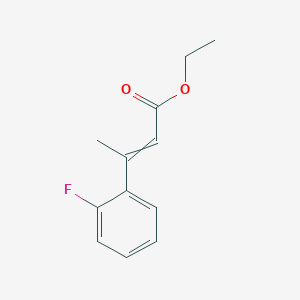
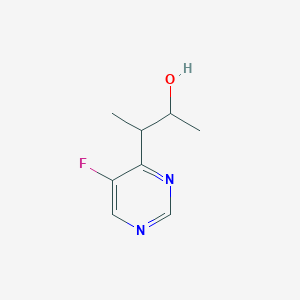
![4-[2-(Phenylmethanesulfonyl)ethyl]morpholine](/img/structure/B14074918.png)
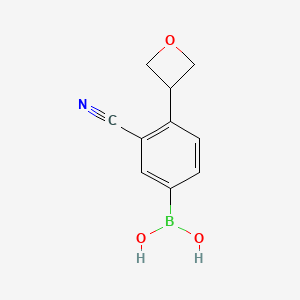
![Methyl 4-hydroxy-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14074929.png)
![1-[3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B14074934.png)
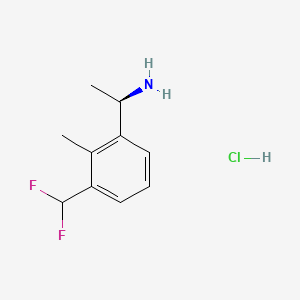
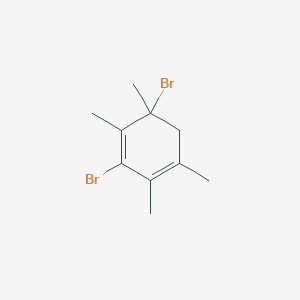
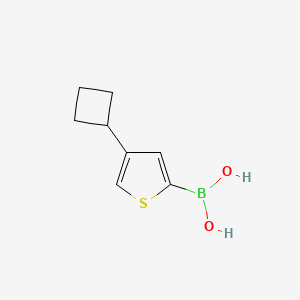
![(E)-3-(7-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14074971.png)
